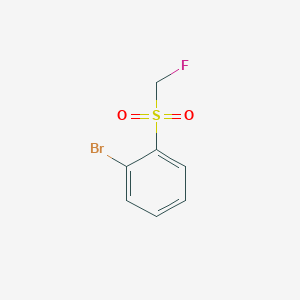

1-Bromo-2-(fluoromethylsulfonyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

1-Bromo-2-(fluoromethylsulfonyl)benzene can be synthesized through various methods. One common method is through the reaction of fluorobenzene with bromine, known as electrophilic aromatic substitution . This reaction involves the substitution of a hydrogen atom in the benzene ring with a bromine atom and is typically carried out in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum bromide . Another method involves the reaction of fluorobenzene with a brominating agent, such as N-bromosuccinimide (NBS). This reaction, known as radical bromination, proceeds via a free radical mechanism .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(fluoromethylsulfonyl)benzene is represented by the formula C7H6BrFO2S. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-2-(fluoromethylsulfonyl)benzene are diverse. For instance, it can undergo electrophilic aromatic substitution with fluorobenzene and bromine . It can also react with fluorobenzene and a brominating agent like N-bromosuccinimide (NBS) in a process known as radical bromination .Physical And Chemical Properties Analysis

1-Bromo-2-(fluoromethylsulfonyl)benzene is an organic compound with a molecular weight of 253.09. More detailed physical and chemical properties could not be found in the current search results.Applications De Recherche Scientifique

New Reagents for Chemical Synthesis

A novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), has been developed, showing potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent is applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Novel Green Fluorophores

The development of green fluorophores based on simple aromatic hydrocarbons has been reported. Specifically, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene demonstrates high fluorescence emission and photostability. This compound is solid-state emissive, water-soluble, solvent- and pH-independent with quantum yields and large Stokes shifts, representing a significant departure from conventional π-conjugated systems (Beppu et al., 2015).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. Selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, this compound facilitates the synthesis of various organometallic intermediates, highlighting its utility in synthetic chemistry (Porwisiak & Schlosser, 1996).

Mécanisme D'action

Target of Action

It’s known that brominated and fluorinated benzene derivatives often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

1-Bromo-2-(fluoromethylsulfonyl)benzene likely undergoes electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

While specific safety and hazards information for 1-Bromo-2-(fluoromethylsulfonyl)benzene was not found in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

The synthesis of 1-Bromo-2-(fluoromethylsulfonyl)benzene is of great importance in organic chemistry due to its wide range of applications. It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents . The presence of both bromine and fluorine atoms in the benzene ring imparts unique properties to the synthesized compounds, enhancing their biological activity and pharmacological properties . Furthermore, 1-Bromo-2-(fluoromethylsulfonyl)benzene finds applications in the field of materials science .

Propriétés

IUPAC Name |

1-bromo-2-(fluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-6-3-1-2-4-7(6)12(10,11)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSLKTADTPFPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)CF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(fluoromethylsulfonyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)

![(2R,3S,4R)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)

![5-Bromo-2-[1-(cyclopropylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2884960.png)

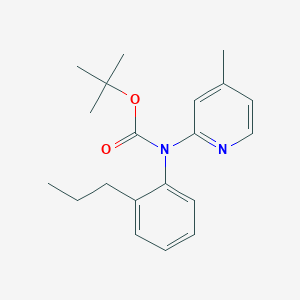

![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)

![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)

![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)